bis(Tributyltin)oxide

Catalog No.
S650993
CAS No.
56-35-9
M.F
C24H54OSn2
M. Wt
308.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis(Tributyltin)oxide

CAS Number

56-35-9

Product Name

bis(Tributyltin)oxide

IUPAC Name

tributyl(tributylstannyloxy)stannane

Molecular Formula

C24H54OSn2

Molecular Weight

308.1 g/mol

InChI

InChI=1S/6C4H9.O.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;;

InChI Key

APQHKWPGGHMYKJ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC

Solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)
0.1% in hot water.
Less than 20 ppm in water at 20 °C.
Miscible with organic solvents.
Water solubility of 4 mg/l at pH 7.0 and 20 °C.
The solubility of bis(tributyltin) oxide in water ranges from <1 to >100 mg/liter, depending on temperature and pH. Bis(tributyltin) oxide is soluble in lipids and very soluble in a number of organic solvents (e.g., ethanol, ether, halogenated hydrocarbons).
Solubility in water, mg/l at 20 °C: 71.2 (poor)

Synonyms

Bis(tri-n-butyltin) Oxide; 5,5,7,7-Tetrabutyl-6-oxa-5,7-distannaundecane; Aceto TBTO; BioMeT 66; BioMeT SRM; BioMeT TBTO; Bis(tributylstannic Oxide); Bis(tributylstannyl) ether; Bis(tributylstannyl) Oxide; Butinox; Di-tributyl tin Oxide; Diall; Hexab

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC

Environmental Monitoring and Assessment

  • Understanding environmental fate and persistence

    Due to its historical prevalence, TBTO is still present in various environmental compartments, including sediments, water bodies, and even biota. Researchers use TBTO as a marker compound to study the environmental fate and persistence of organotin compounds, allowing them to assess their long-term impact on ecosystems .

  • Developing analytical methods

    The unique properties of TBTO necessitate the development of specific and sensitive analytical methods for its detection and quantification in environmental samples. Research efforts focus on improving existing methods and exploring novel approaches, such as biosensors and advanced chromatography techniques, to enhance the accuracy and efficiency of TBTO monitoring .

Toxicological Studies

  • Mechanisms of action

    Despite its historical usage being banned or restricted, understanding the mechanisms by which TBTO exerts its toxic effects remains important. Research in this area delves into how TBTO interacts with various biological systems at the cellular and molecular level, contributing to a broader understanding of its potential health risks .

  • Development of alternative antifouling strategies

    The search for safer alternatives to TBTO as antifouling agents in the maritime industry necessitates studying its specific modes of action. This knowledge helps researchers design and develop new antifouling strategies that are both effective and environmentally friendly .

Bis(tributyltin) oxide (TBTO), also known as tributyltin(IV) oxide, is an organotin compound primarily used as a biocide (fungicide and molluscicide) and historically as a marine anti-biofouling agent []. Its chemical formula is [(C₄H₉)₃Sn]₂O, where C₄H₉ represents the butyl group. TBTO was first synthesized in the late 19th century, but its widespread use began in the mid-20th century due to its effectiveness in preventing the growth of organisms on boat hulls and other submerged structures []. However, concerns regarding its environmental impact led to restrictions on its use in the late 20th century.


Molecular Structure Analysis

TBTO has a centrosymmetric molecule with a Sn-O-Sn core structure. Each tin (Sn) atom is bonded to three n-butyl groups (C₄H₉) and bridged by a central oxygen (O) atom. The butyl groups are bulky and contribute to the overall lipophilic character of the molecule []. This structure allows TBTO to interact with biological membranes and disrupt their function.


Chemical Reactions Analysis

Synthesis:

TBTO can be synthesized by reacting tributyltin chloride (Sn(C₄H₉)₃Cl) with sodium hydroxide (NaOH) according to the following equation []:

2Sn(C₄H₉)₃Cl + 2NaOH → [(C₄H₉)₃Sn]₂O + 2NaCl + H₂O

Decomposition:

TBTO is relatively stable under normal environmental conditions. However, it can slowly degrade in the environment to form tributyltin (TBT), a more toxic compound [].

[(C₄H₉)₃Sn]₂O + H₂O → 2(C₄H₉)₃SnOH

Other Relevant Reactions:

TBTO can react with various biomolecules, including proteins and lipids, leading to their inactivation. The exact mechanisms of these reactions are complex and not fully understood, but they are believed to involve the interaction of the TBTO molecule with the functional groups of these biomolecules [].


Physical And Chemical Properties Analysis

  • Melting Point: -45 °C []
  • Boiling Point: 180 °C [] (decomposes)
  • Solubility: Poorly soluble in water (20 ppm) []. Highly soluble in organic solvents such as hydrocarbons, alcohols, ethers, and THF [].
  • Stability: Relatively stable under normal environmental conditions. Slowly degrades to TBT in the environment [].

The primary mechanism of action of TBTO is its ability to disrupt the cell membranes of organisms. TBTO can interact with the phospholipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately disrupts cellular function and can lead to cell death []. In addition to its effects on cell membranes, TBTO can also interfere with endocrine function in some organisms.

Bis(Tributyltin) oxide exhibits reactivity with various agents. It may react vigorously with oxidizing and reducing agents, which can lead to hazardous situations if not handled properly. In aqueous environments, it can transform into tributyltin, which further contributes to its persistence in ecosystems . The compound's degradation products include dibutyltin and monobutyltin, both of which also possess toxicological concerns .

The synthesis of bis(Tributyltin) oxide typically involves the reaction of tributyltin chloride with sodium hydroxide or other alkali metal hydroxides in organic solvents. The process can be conducted under controlled conditions to yield the desired product while minimizing the formation of by-products . Another method includes reacting tributyltin hydride with oxygen or peroxide compounds in the presence of suitable catalysts .

Historically, bis(Tributyltin) oxide was widely utilized in various applications:

  • Wood Preservation: It is predominantly used for treating timber against fungal decay and insect infestation.
  • Marine Anti-Fouling: Previously employed in marine paints to prevent biofouling on ship hulls.
  • Industrial Uses: Applied in textiles, leather goods manufacturing, and other industrial processes requiring biocidal properties.

Due to environmental concerns, many of these applications have been curtailed or banned in favor of less harmful alternatives .

Research indicates that bis(Tributyltin) oxide interacts negatively with various biological systems. Its immunosuppressive properties have raised concerns regarding its impact on both human health and environmental ecosystems. Studies have shown that exposure can lead to significant adverse effects on aquatic organisms, including endocrine disruption and reproductive toxicity . The persistence of tributyltin compounds in sediments further complicates their environmental impact, leading to long-term ecological consequences .

Several compounds share structural similarities with bis(Tributyltin) oxide but differ in their properties and applications:

Compound NameChemical FormulaKey Characteristics
Tributyltin chlorideC12_{12}H27_{27}ClSnUsed as a biocide; less water-soluble than bis(Tributyltin) oxide.
Dibutyltin oxideC8_{8}H18_{18}OSnLess toxic than bis(Tributyltin) oxide; used in some industrial applications.
Monobutyltin oxideC4_{4}H10_{10}OSnConsidered less hazardous; often used as an intermediate in synthesis.

Uniqueness: Bis(Tributyltin) oxide stands out due to its high toxicity and broad-spectrum biocidal activity compared to similar compounds. Its historical significance as an anti-fouling agent and wood preservative underscores its unique role before regulatory restrictions were imposed due to environmental concerns.

Physical Description

Bis(tributyltin) oxide appears as clear pale yellow liquid. Toxic by skin absorption or inhalation of vapors. Used as a bactericide, fungicide and chemical intermediate.
LIQUID.

Color/Form

Slightly yellow liquid.

Boiling Point

356 °F at 2 mm Hg (NTP, 1992)
180 °C at 2 mm Hg.
180 °C

Flash Point

greater than 200 °F (NTP, 1992)
>212 °F (100 °C) (closed cup)
190 °C c.c.

Density

1.17 at 77 °F (NTP, 1992)
1.17 g/cu cm @ 25 °C
Relative density (water = 1): 1.17 (20 °C)

LogP

log Kow= 3.84
3.84

Odor

Weak odo

Melting Point

45 °C

UNII

3353Q84MKM

GHS Hazard Statements

Aggregated GHS information provided by 361 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 361 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 356 of 361 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (97.19%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (49.72%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H372 (50.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (49.44%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (99.16%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Disinfectants

Vapor Pressure

Much less than 1 mm Hg at 20 °C.
Vapor pressure, Pa at 20 °C: 0.001

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

56-35-9

Associated Chemicals

Tributlytin acrylate;13331-52-7
Bis(tributyltin) adipate;7437-35-6
Tributyltin sulfide;4808-30-4
Tributyltin methacrylate;2155-70-6
Tributyltin fluoride;1983-10-4
Tributyltin acetate;56-36-0

Wikipedia

Oxybis(tributyltin)
Tributyltin_oxide

Biological Half Life

The calculated half-time for elimination of TBTO residues in mice is 29 days.

Use Classification

Agrochemicals -> Fungicides
Health Hazards -> Teratogens

Methods of Manufacturing

Hydrolysis of tributyl tin chloride.

General Manufacturing Information

Distannoxane, 1,1,1,3,3,3-hexabutyl-: ACTIVE
Tributyltin antifouling paint can be classified into three chemical groups based on the way the tributyltin is incorporated into the paint coating and subsequently released. The first group includes paints in which the tributyltin active ingredient is mixed into the paint matrix and the tributyltin ion is released from the paint by diffusion. These are called free association paints. The second group has the tributyltin moiety chemically bound to the paint matrix. These paints are called copolymer paints and under slightly alkaline conditions (such as sea water), the tributyltin ion is released by chemical hydrolysis. Because the paint surface is softened by the loss of the tributyltin moiety, the outer layer is exposed. A third category, tributyltin ablative paints, have characteristics of both groups. The tributyltin active ingredient is mixed into the paint matrix, but because these are relatively soft paints, the surface ablates or sloughs off as the painted vessel moves through the water.
The use of tributyltin compounds in antifoulants are restricted because of their toxicity to aquatic organisms and EPA is cooperating in international efforts for a global phase-out.

Analytic Laboratory Methods

EPA Method EPA-B PMD-TQO. Determination of bis(Tri-n-butyltin) Oxide in Wood Preservatives by Internal Standard Gas Chromatography.

Storage Conditions

NO open flames.

Dates

Modify: 2023-08-15

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